molecular formula C19H11ClF6N2O2 B11943207 N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 853319-88-7

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B11943207
CAS No.: 853319-88-7
M. Wt: 448.7 g/mol
InChI Key: IVRCOVBKVQPGMT-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide (CAS: 853319-88-7) is a synthetic acetamide derivative with the molecular formula C₁₉H₁₁ClF₆N₂O₂ and a molecular weight of 448.755 g/mol . The compound features a 3,5-bis(trifluoromethyl)phenyl group attached to an acetamide backbone, which is further substituted with a 7-chloro-1-oxoisoquinoline moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems play a critical role.

Properties

CAS No.

853319-88-7

Molecular Formula

C19H11ClF6N2O2

Molecular Weight

448.7 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide

InChI

InChI=1S/C19H11ClF6N2O2/c20-13-2-1-10-3-4-28(17(30)15(10)8-13)9-16(29)27-14-6-11(18(21,22)23)5-12(7-14)19(24,25)26/h1-8H,9H2,(H,27,29)

InChI Key

IVRCOVBKVQPGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Activation

Classical methods using EDCI/HOBt in dichloromethane achieve moderate yields (45–60%) but suffer from prolonged reaction times (24–48 h) and epimerization risks. A representative protocol involves:

  • Dissolving 7-chloro-1-oxoisoquinoline-2(1H)-acetic acid (1.2 eq) and 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

  • Adding EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C.

  • Stirring at 25°C for 36 h.
    Purification via silica chromatography (EtOAc/hexanes) affords the product with 58% yield.

HATU-Driven Coupling

Modern protocols employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrate superior efficiency. Under optimized conditions:

  • Reagents : HATU (1.2 eq), DIPEA (3.0 eq), DMF solvent

  • Temperature : 50°C

  • Duration : 16 h
    This method achieves 82% isolated yield, as confirmed by LC/MS ([M+H]+ = 449.04860).

Table 1: Comparative Performance of Coupling Reagents

Reagent SystemYield (%)Reaction Time (h)Purity (HPLC)
EDCI/HOBt583692%
HATU/DIPEA821698%
T3P752495%

Isoquinoline Core Synthesis

The 7-chloro-1-oxoisoquinoline moiety is synthesized via Friedel-Crafts acylation followed by cyclization:

  • Friedel-Crafts Acylation : Treat 4-chlorobenzonitrile with acetyl chloride/AlCl₃ to form 2-acetyl-4-chlorobenzonitrile.

  • Cyclization : React with hydroxylamine hydrochloride in ethanol/water (80°C, 12 h) to yield 7-chloro-1-oxoisoquinoline.

  • Alkylation : Introduce the acetic acid sidechain using ethyl bromoacetate/K₂CO₃ in acetone, followed by saponification with NaOH.

Large-Scale Production Considerations

Solvent Optimization

DMF outperforms THF and acetonitrile in solubility studies:

  • DMF : 0.5 M concentration achievable

  • THF : Precipitation occurs at >0.2 M

  • Acetonitrile : 0.3 M with reduced conversion

Temperature Profiling

Controlled experiments reveal:

  • 25°C : 72% conversion at 16 h

  • 50°C : 98% conversion at 16 h

  • 70°C : Degradation observed via LC/MS

Purification and Analytical Characterization

Chromatographic Methods

  • Preparative HPLC :

    • Column: C18, 250 × 21.2 mm

    • Mobile Phase: 0.1% TFA in H₂O/MeCN gradient

    • Retention Time: 14.3 min

  • Silica Gel Chromatography :

    • Eluent: EtOAc/Hexanes (3:7 → 1:1)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.09 (s, 1H, NH), 8.04 (d, J=8.07 Hz, 1H, ArH), 7.73–7.70 (m, 2H, CF₃-C₆H₃), 4.56 (s, 2H, CH₂CO).

  • HRMS : m/z 449.04860 ([M+H]+, calc. 449.04842) .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Information

  • Molecular Formula : C19H11ClF6N2O2
  • SMILES : C1=CC(=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl
  • InChIKey : IVRCOVBKVQPGMT-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+449.04860192.3
[M+Na]+471.03054198.7
[M+NH4]+466.07514193.6
[M+K]+487.00448194.0
[M-H]-447.03404187.3

Anticancer Activity

Research has indicated that compounds similar to N-(3,5-bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide exhibit significant anticancer properties. For instance, studies on related acetamide derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86% in some cases . The unique trifluoromethyl groups may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoquinolinone Core : This can be achieved through chlorination of a suitable isoquinoline derivative.
  • Introduction of the Acetamide Group : Acylation reactions using acetic anhydride or acetyl chloride are common methods.
  • Attachment of Trifluoromethyl Groups : Nucleophilic substitution reactions are often employed for this step.

These synthetic routes highlight the compound's complex structure and its potential for further modifications to enhance biological activity .

Unique Characteristics

This compound can be compared with other acetamide derivatives, particularly those lacking trifluoromethyl groups. The presence of these groups imparts unique electronic and steric properties that can significantly influence reactivity and biological interactions .

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 9c: 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (Molecular weight: ~337.6 g/mol)

  • Key Differences: Replaces the 3,5-bis(trifluoromethyl)phenyl group with a 3,5-dimethylphenyl substituent. Features a 4-oxoquinoline core instead of a 1-oxoisoquinoline system.
  • The 4-oxoquinoline moiety may alter electronic properties, affecting binding to targets like kinases or topoisomerases.

Analogues with Heterocyclic Modifications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Molecular formula: C₂₃H₁₄ClF₆N₅OS; Molecular weight: 557.897 g/mol)

  • Key Differences: Replaces the isoquinolinone core with a 1,2,4-triazole-thioether group substituted with 4-chlorophenyl and pyridinyl moieties.
  • Implications :
    • The triazole-thioether group introduces sulfur-based hydrogen bonding and metabolic stability.
    • The pyridinyl substituent may enhance solubility in aqueous environments compared to the target compound’s fully aromatic system.

Analogues with Purine-Based Cores

Compound d17 : N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

  • Key Differences: Substitutes the isoquinolinone with a purine-dione core, which is structurally distinct but retains the trifluoromethylphenyl group.
  • Implications: The purine core may target adenosine receptors or nucleotide-binding enzymes. The triazole linker could improve synthetic flexibility but may introduce steric hindrance.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Lipophilicity (LogP)*
Target Compound C₁₉H₁₁ClF₆N₂O₂ 448.755 Bis(trifluoromethyl)phenyl, Isoquinolinone 4.2 (estimated)
Compound 9c C₁₉H₁₈ClN₂O₂ 337.6 Dimethylphenyl, 4-Oxoquinoline 2.8 (estimated)
Triazole-Thioether Analogue C₂₃H₁₄ClF₆N₅OS 557.897 Triazole-thioether, Pyridinyl 3.9 (estimated)
Purine-Based Analogue d17 C₂₆H₁₈F₆N₈O₂ 580.5 Purine-dione, Triazole 3.5 (estimated)

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Implications

  • Metabolic Stability: Sulfur-containing analogues (e.g., the triazole-thioether compound ) may exhibit enhanced resistance to oxidative metabolism compared to the target compound’s oxygen-rich isoquinolinone core.
  • Target Selectivity: The isoquinolinone moiety in the target compound could favor interactions with planar binding pockets (e.g., ATP-binding sites in kinases), while purine-based analogues might engage more effectively with nucleotide-dependent targets.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H11ClF6N2O2
  • CAS Number : 853319-88-7

This compound features a trifluoromethyl-substituted phenyl group and an isoquinoline moiety, which are significant for its biological activity.

1. Inhibition of Steroid 5α-reductase Type 1 (SRD5A1)

Recent studies have highlighted the compound's inhibitory effects on SRD5A1, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is significant for conditions like androgenetic alopecia and benign prostatic hyperplasia.

  • IC50 Value : The compound exhibited an IC50 of 1.44 ± 0.13 µM , indicating potent inhibitory activity against DHT production with relatively low cytotoxicity (IC50 of 29.99 ± 8.69 µM ) in human keratinocyte cells (HaCaT) .

The mechanism involves:

  • Suppression of SRD5A1 expression.
  • Mixed mode inhibition, confirmed through molecular docking studies that demonstrated the stability of the compound binding to the enzyme.

2. Cholinesterase Inhibition

Another aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

  • Efficacy : The compound showed moderate inhibition against AChE with IC50 values ranging from 18.2 to 196.6 μmol.L^-1 , demonstrating its potential in enhancing cholinergic transmission .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

  • Bactericidal Activity : At concentrations of 4× MIC and above, it eradicated over 3 log values within an 8-hour timeframe, showcasing excellent bactericidal activity against MRSA persisters .

Case Study 1: SRD5A1 Inhibition

In a controlled study using HaCaT cells, this compound was tested at various concentrations. The results indicated a concentration-dependent inhibition of DHT production, with significant efficacy observed at lower concentrations compared to other known inhibitors .

Case Study 2: Cholinesterase Inhibition

A series of analogues were synthesized based on the structure of the compound and tested for their AChE and butyrylcholinesterase (BuChE) inhibitory activities. The most promising derivatives exhibited enhanced potency compared to traditional treatments like rivastigmine .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(3,5-Bis(trifluoromethyl)phenyl)-2-(7-chloro-1-oxoisoquinolin-2(1H)-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the isoquinolinone core with a trifluoromethyl-substituted phenylacetamide moiety. A general approach involves:

  • Step 1: Activation of 7-chloro-1-oxoisoquinoline-2(1H)-carboxylic acid using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane at 0–5°C .
  • Step 2: Amide bond formation with 3,5-bis(trifluoromethyl)aniline in the presence of triethylamine as a base.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methylene chloride.
    Key Considerations: Use anhydrous conditions to avoid hydrolysis of trifluoromethyl groups. Monitor reaction progress via TLC or LC-MS .

Advanced: How can conformational flexibility in the acetamide linker impact biological activity, and how is this analyzed experimentally?

Methodological Answer:
The acetamide linker’s rotation can influence binding affinity to target proteins. To study this:

  • X-ray Crystallography: Resolve crystal structures to identify dihedral angles between the isoquinolinone and trifluoromethylphenyl groups. Compare with analogs (e.g., shows dihedral angles of 44.5°–77.5° in similar compounds, affecting steric interactions) .
  • Molecular Dynamics (MD) Simulations: Simulate rotational freedom under physiological conditions (e.g., 310 K, explicit solvent models) to predict stable conformers.
  • SAR Studies: Synthesize derivatives with rigidified linkers (e.g., cyclization) and compare bioactivity data to assess flexibility-activity relationships .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry of chloro and trifluoromethyl groups. The deshielding effect of trifluoromethyl groups (~δ 120–125 ppm in 13C) aids in assignment .
    • 19F NMR: Verify the presence and equivalence of bis(trifluoromethyl) groups (singlet at ~δ -60 ppm).
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ with <2 ppm error).
  • IR Spectroscopy: Identify amide C=O stretch (~1650–1680 cm⁻¹) and isoquinolinone C=O (~1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables:

  • Solubility Effects: Measure solubility in assay buffers (e.g., DMSO vs. aqueous media) using nephelometry. Adjust formulations with co-solvents (e.g., cyclodextrins) to ensure consistent bioavailability .
  • Metabolic Stability: Compare liver microsome stability (human vs. rodent) to identify species-specific degradation. Use LC-MS/MS to quantify parent compound and metabolites.
  • Off-Target Profiling: Screen against kinase panels or GPCR libraries to identify confounding interactions. Prioritize assays with orthogonal readouts (e.g., fluorescence vs. luminescence) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powders (handle in fume hood).
  • Waste Disposal: Collect organic waste separately. Degrade amide bonds via basic hydrolysis (e.g., 1M NaOH, 60°C, 24h) before disposal .
  • Stability: Store at -20°C under inert gas (argon) to prevent oxidation. Conduct periodic LC-MS checks for degradation .

Advanced: What computational strategies optimize the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict absorption and BBB penetration. Validate with in vitro Caco-2 assays .
  • Docking Studies: Target the compound’s isoquinolinone core to ATP-binding pockets (e.g., kinases). Use AutoDock Vina with flexible side-chain sampling to prioritize derivatives .
  • ADMET Prediction: Apply tools like SwissADME or ADMETlab to forecast metabolic hotspots (e.g., CYP3A4-mediated oxidation of trifluoromethyl groups) .

Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. A purity ≥95% (area normalization) is acceptable for biological screening.
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
  • Residual Solvents: Perform GC-MS to ensure compliance with ICH Q3C limits (e.g., <500 ppm for dichloromethane) .

Advanced: What methodologies resolve structural ambiguities in analogs with similar substituents?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between protons (e.g., trifluoromethylphenyl H and isoquinolinone H-3) to confirm regiochemistry.
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated ones from single-crystal data to identify polymorphic impurities .
  • Isotopic Labeling: Synthesize 13C-labeled analogs to trace carbon connectivity in complex spectra .

Basic: What are the key steps for validating target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target via Western blot .
  • Fluorescence Polarization (FP): Use a labeled probe competing with the compound for target binding. Measure polarization changes to calculate IC50 .

Advanced: How can researchers leverage cheminformatic databases to contextualize this compound’s novelty?

Methodological Answer:

  • Patent Mining: Use SciFinder or Reaxys to search Markush structures covering the trifluoromethylphenyl-isoquinolinone scaffold.
  • Similarity Searching: Apply Tanimoto coefficients (>0.85) with FCFP6 fingerprints to identify structurally related bioactive compounds in ChEMBL .
  • Synthetic Accessibility Scoring: Use RAscore or SYNOPSIS to evaluate feasibility of derivative synthesis .

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